2-(Naphthalen-2-ylsulfanyl)acetaldehyde
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Overview
Description
2-(Naphthalen-2-ylsulfanyl)acetaldehyde is an organic compound with the molecular formula C12H10OS. It is a derivative of naphthalene, where a sulfanyl group is attached to the second carbon of the naphthalene ring, and an acetaldehyde group is attached to the sulfur atom. This compound is primarily used in research and has various applications in organic synthesis and chemical analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde typically involves the reaction of naphthalene-2-thiol with an appropriate aldehyde under controlled conditions. One common method is the reaction of naphthalene-2-thiol with chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: 2-(Naphthalen-2-ylsulfanyl)acetic acid.
Reduction: 2-(Naphthalen-2-ylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Naphthalen-2-ylsulfanyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The sulfanyl group can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)acetaldehyde: Similar structure but lacks the sulfanyl group.
Naphthalene-2-thiol: Contains the sulfanyl group but lacks the aldehyde group.
2-(Naphthalen-2-ylsulfanyl)acetic acid: Oxidized form of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde
Uniqueness
This compound is unique due to the presence of both the sulfanyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C12H10OS |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanylacetaldehyde |
InChI |
InChI=1S/C12H10OS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-7,9H,8H2 |
InChI Key |
SQBGQJZMZDVLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC=O |
Origin of Product |
United States |
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